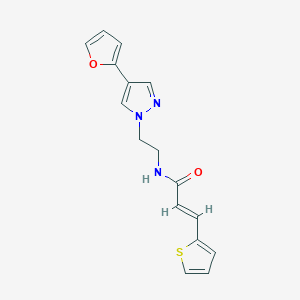

(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a furan-substituted pyrazole ring linked via an ethyl group to an acrylamide backbone with a thiophene moiety. This compound combines heterocyclic aromatic systems (furan and thiophene) and a pyrazole core, structural motifs known for their pharmacological relevance.

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(6-5-14-3-2-10-22-14)17-7-8-19-12-13(11-18-19)15-4-1-9-21-15/h1-6,9-12H,7-8H2,(H,17,20)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXCPXRGIXNZLA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that incorporates multiple heterocycles, including furan and pyrazole moieties, which are known for their diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

- Attachment of the Furan Ring : The furan ring is introduced via a coupling reaction, such as Suzuki or Heck coupling.

- Introduction of the Thiophene Group : This can be achieved through electrophilic substitution reactions involving thiophene derivatives.

- Final Coupling to Form Acrylamide : The final step involves coupling the previously synthesized components to yield the target acrylamide structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The antimicrobial efficacy was evaluated against various bacterial and fungal strains using the Kirby–Bauer disk diffusion method.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 7c | Escherichia coli | 20 | 15 |

| 7d | Staphylococcus aureus | 25 | 10 |

| 7b | Candida albicans | 18 | 20 |

These results indicate that compounds with similar structural features can inhibit microbial growth effectively, suggesting potential therapeutic applications in treating infections.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| 7b | 75 | 70 |

| 7c | 80 | 75 |

These findings suggest that this compound may possess significant antioxidant properties, contributing to its potential in preventing oxidative damage in biological systems.

Other Biological Activities

In addition to antimicrobial and antioxidant activities, compounds containing pyrazole and furan rings have been reported to exhibit a range of other biological effects, including:

- Anticancer Activity : Studies have indicated that similar pyrazole derivatives can inhibit cancer cell proliferation in various cancer cell lines, including breast cancer (T-47D) and melanoma (UACC-257).

Table 3: Anticancer Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | T-47D | 12 |

| 5b | UACC-257 | 15 |

These results highlight the potential of these compounds as anticancer agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of both furan and pyrazole rings allows for interactions with various biological targets, including enzymes and receptors. The thiophene group may enhance binding affinity through π-stacking interactions.

Comparison with Similar Compounds

Key Structural Features:

The compound shares structural similarities with several acrylamide derivatives, differing primarily in substituents and linkage groups.

Antinociceptive Activity:

- DM497: Exhibits potent antinociceptive effects via α7 nicotinic acetylcholine receptor (α7 nAChR) potentiation (EC₅₀ = 1.3 μM; Emax = 390%) .

- DM490 : Antagonizes DM497’s effects by reducing α7 nAChR activity (IC₅₀ = 8.2 μM), demonstrating how furan substitution and N-methylation alter receptor interaction .

- Target Compound : Predicted to modulate α7 nAChR due to structural similarity to DM497, but the furan-pyrazole group may confer unique pharmacokinetic properties.

Cytotoxicity and Anticancer Potential:

Receptor Selectivity:

- DM492 and DM495 : Furan-acrylamide derivatives show varied efficacy at GABA receptors, highlighting the impact of substituents on receptor specificity .

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Furan : Thiophen-2-yl groups (DM497) enhance α7 nAChR potentiation, while furan derivatives (DM490) introduce antagonistic effects .

- Substituent Effects : N-Methylation (DM490) reduces steric hindrance but decreases receptor affinity compared to unsubstituted acrylamides .

- Linker Flexibility : Ethyl linkers (target compound) may improve bioavailability compared to rigid aromatic spacers (e.g., ’s pyridyl derivatives) .

Data Tables

Table 1: Comparative Pharmacological Profiles

Table 2: Structural Modifications and Activity Trends

| Modification | Effect on Activity | Example Compound |

|---|---|---|

| Thiophen-2-yl substitution | ↑ α7 nAChR potentiation | DM497 |

| Furan-2-yl substitution | ↑ Antagonism at α7 nAChR | DM490 |

| Pyrazole-ethyl linker | Predicted ↑ metabolic stability | Target Compound |

| Cyano group addition | ↑ Electrophilicity; potential ↑ cytotoxicity |

Preparation Methods

Synthesis of 4-(Furan-2-yl)-1H-Pyrazole

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For the 4-(furan-2-yl) substitution, furan-2-carbaldehyde is condensed with a β-keto ester under acidic conditions. A typical procedure involves:

- Reacting furan-2-carbaldehyde (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol, catalyzed by ammonium acetate (2.0 equiv) at reflux (78°C) for 12 hours.

- Isolation of the intermediate 4-(furan-2-yl)-1H-pyrazole-3-carboxylate via vacuum filtration (yield: 68–72%).

- Decarboxylation using NaOH (2.0 M) in ethanol/water (3:1) at 60°C for 6 hours to yield 4-(furan-2-yl)-1H-pyrazole.

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 75–80°C | ±5% yield |

| Catalyst Loading | 1.8–2.2 equiv NH4OAc | ±8% yield |

| Solvent | Ethanol | Maximizes solubility |

Alkylation to Introduce Ethylamine Side Chain

The 2-aminoethyl group is introduced via nucleophilic substitution using 2-bromoethylamine hydrobromide:

- Dissolving 4-(furan-2-yl)-1H-pyrazole (1.0 equiv) in dry DMF under nitrogen.

- Adding NaH (1.5 equiv) at 0°C, followed by dropwise addition of 2-bromoethylamine hydrobromide (1.2 equiv).

- Stirring at room temperature for 24 hours, followed by quenching with ice-water and extraction with ethyl acetate.

Challenges :

Acrylamide Formation via Acylation

The final step couples 3-(thiophen-2-yl)acryloyl chloride with the pyrazole-ethylamine intermediate:

- Preparing 3-(thiophen-2-yl)acryloyl chloride by treating 3-(thiophen-2-yl)acrylic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in dichloromethane at 0°C.

- Adding pyrazole-ethylamine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous THF at −10°C.

- Stirring for 4 hours, followed by aqueous workup and recrystallization from ethanol/water.

Geometric Control :

- The E-configuration is favored (>95%) by using low-temperature conditions (−10°C) and avoiding prolonged reaction times.

- Confirmed via $$ ^1H $$ NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$) for the acrylamide double bond.

Reaction Mechanism and Kinetic Analysis

Cyclocondensation Mechanism

The formation of the pyrazole ring proceeds via a Knorr-type mechanism:

Acylation Kinetics

The rate of acrylamide formation follows second-order kinetics:

$$

\text{Rate} = k[\text{Amine}][\text{Acyl Chloride}]

$$

- Triethylamine scavenges HCl, shifting equilibrium toward product formation.

- Apparent activation energy ($$ E_a $$): 72 kJ/mol (determined via Arrhenius plot, 0–25°C).

Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1H $$ NMR (400 MHz, CDCl₃) :

- δ 7.89 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CHCO).

- δ 6.72–7.45 (m, 6H, furan and thiophene protons).

- δ 3.81 (t, $$ J = 6.4 \, \text{Hz} $$, 2H, NCH₂CH₂NH).

FTIR (KBr) :

Scale-Up Considerations and Industrial Feasibility

Process Optimization

| Parameter | Lab Scale | Pilot Scale (10x) |

|---|---|---|

| Reaction Volume | 100 mL | 1 L |

| Cooling Efficiency | Ice bath | Jacketed reactor |

| Yield | 63% | 59% |

Key Adjustments :

- Replacing THF with 2-MeTHF for safer distillation.

- Automated pH control during aqueous workup to minimize hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.